molecular formula C10H11BrO2 B1339589 Methyl 4-(bromomethyl)phenylacetate CAS No. 7398-42-7

Methyl 4-(bromomethyl)phenylacetate

Cat. No.: B1339589
CAS No.: 7398-42-7
M. Wt: 243.1 g/mol
InChI Key: APXOMRFLJBRHNX-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)phenylacetate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where a bromomethyl group is attached to the para position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(bromomethyl)phenylacetate can be synthesized through several methods. One common method involves the bromination of methyl 4-methylphenylacetate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .

Another method involves the esterification of 4-bromophenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)phenylacetate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .

Comparison with Similar Compounds

Methyl 4-(bromomethyl)phenylacetate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.

Properties

IUPAC Name

methyl 2-[4-(bromomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXOMRFLJBRHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472231
Record name Methyl [4-(bromomethyl)phenyl]acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7398-42-7
Record name Methyl [4-(bromomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(bromomethyl)phenylacetate
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Synthesis routes and methods I

Procedure details

To a solution of 4-(bromomethyl)phenylacetic acid (20 g, 87.3 mmol) in MeOH (200 ml) was added trimethylsilylchloride (2 ml) and the reaction stirred for 2 h. The solvent was removed in vacuo and the residue was twice re-dissolved in MeOH (200 ml) and re-concentrated to give the title compound (21.08 g). δH (CDCl3, 250 MHz) 7.36 (2H, d), 7.26 (2H, d), 4.49 (2H, s), 3.69 (3H, s), 3.62 (2H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of p-bromomethylphenylacetic acid (50.0 g, 218 mmol) in MeOH (125 g) and toluene (250 g), was added thionyl chloride (15.6 g) dropwise at 0° C. and stirred for 3 hr. Separately NaHCO3 (33 g, 393 mmol) was dissolved in water (540 g), mixed with toluene (200 g) and cooled to 0° C. The reaction solution described above was added dropwise to the mixture and stirred for 1 hr. The aqueous layer was removed and the organic layer washed with water. The solution was then concentrated under reduced pressure at a temperature below 40° C. to give the subtitle compound as a crude product (58.9 g) used directly in the following reaction. 1H NMR (DMSO-d6) δ 7.37 (d, 2H), 7.34 (d, 2H), 4.62 (s, 2H), 3.73 (s, 2H), 3.63 (s, 3H)
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
125 g
Type
solvent
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
540 g
Type
solvent
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Methyl p-tolylacetate (11 g) was dissolved in 250 ml of carbon tetrachloride, followed by addition of 11.7 g of N-bromosuccinimide and 0.15 g of benzoyl peroxide, and refluxed under heating for 2.5 hours. The reaction mixture obtained was cooled, followed by filtration and distillation of the solvent, which was then fractionated at 4 mmHg and 142 to 150 ° C. to produce methyl 4-bromomethylphenylacetate (5.3 g).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a stirred suspension of 2-(4-(bromomethyl)phenyl)acetic acid (5.00 g, 21.8 mmol, 1.0 eq.) in methanol (75 mL) was added chlorotrimethylsilane (0.64 mL, 5.02 mmol, 0.23 eq.) at room temperature. The resulting mixture was stirred at room temperature for 2 hr, at which time the reaction was a clear colorless solution. The volatile material was removed under reduced pressure, the residue dissolved in methanol (25 mL), and the volatile material was removed under reduced pressure. This process was repeated two additional times to afford methyl 2-(4-(bromomethyl)phenyl)acetate as an orange solid (5.30 g, quantitative yield). 1H NMR (CDCl3, 500 MHz) δ 7.37-7.33 (m, 2H), 7.26-7.24 (m, 2H), 4.48 (s, 2H), 3.69 (s, 3H), 3.62 (s, 2H). [Lit. J. Med. Chem. 2009, 52, 1180-9.]
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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